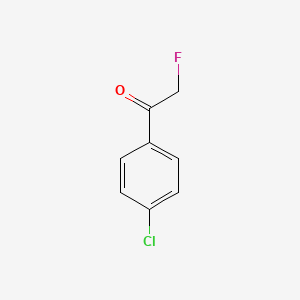
1-(4-Chlorophenyl)-2-fluoroethanone
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-fluoroethanone, also known as 4-chloro-2-fluorophenethyl ketone, is a synthetic compound with various applications in the scientific research field. It is a fluorinated ketone with a molecular formula of C8H7ClF2O and a molecular weight of 198.59 g/mol. This compound is known for its low volatility and high solubility in organic solvents, which makes it a useful tool for organic synthesis.
Wissenschaftliche Forschungsanwendungen
Application in the Treatment of Leishmaniasis
- Scientific Field: Medical Chemistry
- Summary of the Application: The compound “(E)-3- (4-Chlorophenyl)-1- (2-fluoro-4-methoxyphenyl)-2-propen-1-one” is synthesized as a potential chemotherapeutic agent for the treatment of leishmaniasis, a neglected tropical disease .
- Methods of Application: The compound is synthesized through Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- Results or Outcomes: The compound was obtained in good yield and purity after recrystallization from ethyl acetate/hexane. Given the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
Application in the Treatment of Allergies
- Scientific Field: Pharmacology
- Summary of the Application: A series of novel “®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine” derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Methods of Application: The derivatives were synthesized and then tested for their effects on both allergic asthma and allergic itching .
- Results or Outcomes: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Some of them showed stronger potency against allergic asthma than levocetirizine, the positive control drug .
Application in Antiviral Activity
- Scientific Field: Pharmacology
- Summary of the Application: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, have been prepared and reported as antiviral agents .
- Methods of Application: These derivatives were synthesized and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes: Some of these derivatives showed significant inhibitory activity against influenza A and Coxsackie B4 virus .
Application in Herbicide Synthesis
- Scientific Field: Agricultural Chemistry
- Summary of the Application: (S)-1-(4-chlorophenyl)ethylamine, a key intermediate for the synthesis of the corresponding acetamide (a herbicide), is derived from 4-chlorophenol .
- Methods of Application: The resolution of (S)-1-(4-chlorophenyl)ethylamine is catalyzed by the immobilized lipase (Novozym 435) .
- Results or Outcomes: The method is particularly attractive because of the commercial availability of the immobilized enzymes .
Application in Anti-Inflammatory Activity
- Scientific Field: Pharmacology
- Summary of the Application: Compounds such as “4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol” and “4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine” have been synthesized and tested for their anti-inflammatory activity .
- Methods of Application: These compounds were synthesized and then tested for their effects on inflammation using paw edema and acetic acid-induced writhings .
- Results or Outcomes: The compounds showed significant inflammation inhibition, with 87.4% and 88.2% inflammation inhibition respectively .
Application in Herbicide Synthesis
- Scientific Field: Agricultural Chemistry
- Summary of the Application: “(S)-1-(4-chlorophenyl)ethylamine”, a key intermediate for the synthesis of the corresponding acetamide (a herbicide), is derived from 4-chlorophenol .
- Methods of Application: The resolution of “(S)-1-(4-chlorophenyl)ethylamine” is catalyzed by the immobilized lipase (Novozym 435) .
- Results or Outcomes: The method is particularly attractive because of the commercial availability of the immobilized enzymes .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-fluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRFTYRPATKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313021 | |
| Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-fluoroethanone | |
CAS RN |
329-78-2 | |
| Record name | 329-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2-fluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



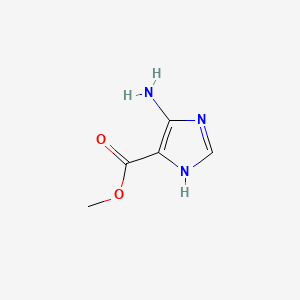
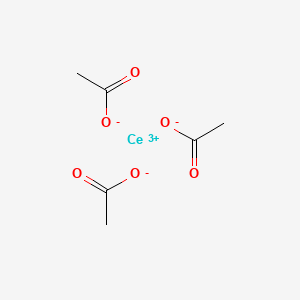
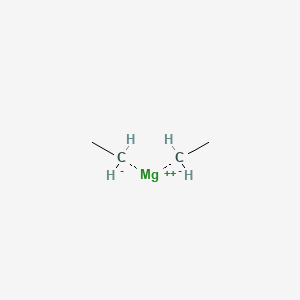
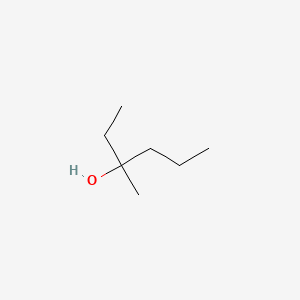
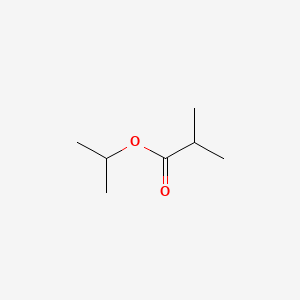
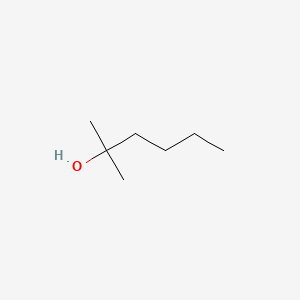
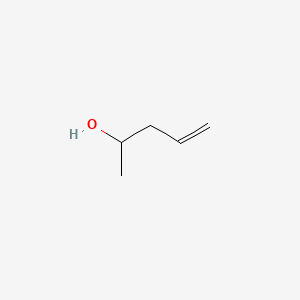
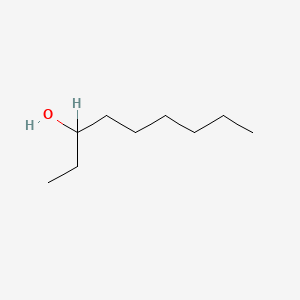

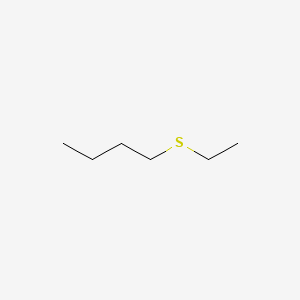
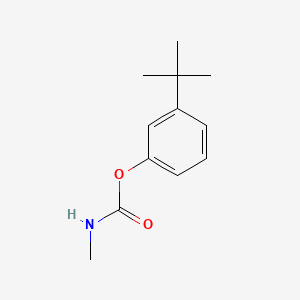
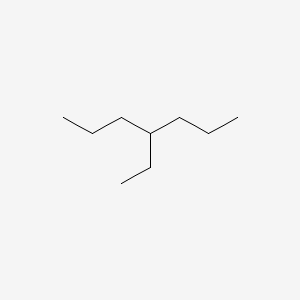
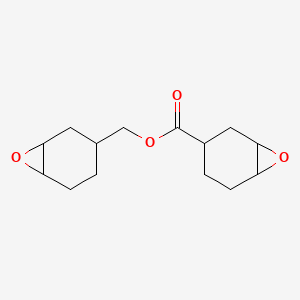
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)